

An In-depth Technical Guide to 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

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Compound of Interest

Compound Name: 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Cat. No.: B3060844

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Introduction

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is an aromatic amine derivative with a poly(ethylene glycol) (PEG)-like side chain. This structure imparts unique solubility characteristics and potential for further chemical modification, making it a compound of interest in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of a primary aromatic amine group provides a reactive handle for a variety of chemical transformations, while the ethoxyethoxy)ethoxy tail can influence the compound's pharmacokinetic and physicochemical properties. This guide provides a comprehensive overview of the known and predicted chemical properties of **4-(2-(2-Ethoxyethoxy)ethoxy)aniline**, along with proposed experimental protocols and safety considerations.

Chemical and Physical Properties

While experimental data for **4-(2-(2-Ethoxyethoxy)ethoxy)aniline** is limited in publicly available literature, its properties can be estimated based on the known characteristics of similar compounds and through computational modeling.

Table 1: General and Predicted Physicochemical Properties of **4-(2-(2-Ethoxyethoxy)ethoxy)aniline**

Property	Value	Source/Method
IUPAC Name	4-(2-(2-Ethoxyethoxy)ethoxy)aniline	---
CAS Number	90688-48-5	ChemScene[1]
Molecular Formula	C ₁₂ H ₁₉ NO ₃	ChemScene[1]
Molecular Weight	225.28 g/mol	ChemScene[1]
Predicted Boiling Point	~350-400 °C	Based on related structures
Predicted Melting Point	Not available	---
Predicted Solubility	Soluble in polar organic solvents (e.g., ethanol, DMF, DMSO). Limited solubility in water.	Inferred from structure
Predicted logP	~1.5 - 2.5	Inferred from structure

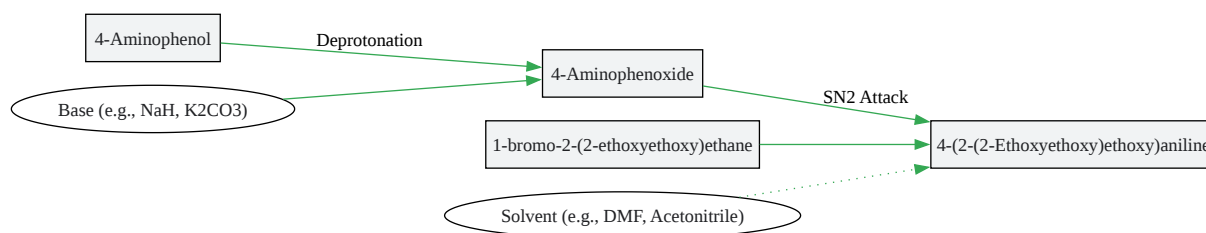
Synthesis

A specific, detailed experimental protocol for the synthesis of **4-(2-(2-Ethoxyethoxy)ethoxy)aniline** is not readily available in the peer-reviewed literature. However, a plausible and commonly used method for the preparation of such aryl ethers is the Williamson ether synthesis.[2][3][4] This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the general principles of the Williamson ether synthesis and would require optimization for specific laboratory conditions.

Reaction Scheme:



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Figure 1: Proposed synthesis of **4-(2-(2-Ethoxyethoxy)ethoxy)aniline** via Williamson ether synthesis.

Materials:

- 4-Aminophenol
- 1-bromo-2-(2-ethoxyethoxy)ethane (or the corresponding chloride or tosylate)
- A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
- Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
- Reagents for work-up and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

- Deprotonation of 4-Aminophenol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol in the chosen anhydrous solvent.
- Add the base portion-wise at 0 °C or room temperature, depending on the reactivity of the base. Stir the mixture until the deprotonation is complete (e.g., cessation of hydrogen gas evolution if using NaH).

- Nucleophilic Substitution: Slowly add a solution of 1-bromo-2-(2-ethoxyethoxy)ethane in the same solvent to the reaction mixture.
- Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The purified product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Properties (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure of the molecule.

Table 2: Predicted Spectral Data for **4-(2-(2-Ethoxyethoxy)ethoxy)aniline**

Technique	Predicted Peaks/Signals
^1H NMR	Aromatic protons (AA'BB' system, ~6.5-7.0 ppm), $-\text{NH}_2$ protons (broad singlet, ~3.5-4.5 ppm), $-\text{OCH}_2\text{CH}_2\text{O}-$ protons (multiplets, ~3.6-4.1 ppm), $-\text{OCH}_2\text{CH}_3$ protons (quartet, ~3.5 ppm), $-\text{CH}_2\text{CH}_3$ protons (triplet, ~1.2 ppm).
^{13}C NMR	Aromatic carbons (~115-155 ppm), $-\text{OCH}_2-$ carbons (~68-72 ppm), $-\text{CH}_3$ carbon (~15 ppm).
IR (Infrared)	N-H stretching (two bands, ~3300-3500 cm^{-1}), C-H stretching (aromatic and aliphatic, ~2850-3100 cm^{-1}), C=C stretching (aromatic, ~1500-1600 cm^{-1}), C-O-C stretching (ether, ~1050-1150 cm^{-1}), C-N stretching (~1250-1350 cm^{-1}).
Mass Spec (EI)	Molecular ion peak (M^+) at $m/z = 225$. Fragmentation is expected to involve cleavage of the ether linkages and loss of ethoxy and ethoxyethoxy groups.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of **4-(2-(2-Ethoxyethoxy)ethoxy)aniline**. However, aniline derivatives are known to exhibit a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.^{[5][6]} The ethoxy side chain may influence the compound's solubility, cell permeability, and metabolic stability, which are critical parameters in drug development.

Potential areas of research for this compound could include:

- **Drug Discovery:** As a scaffold for the synthesis of novel therapeutic agents. The primary amine can be readily functionalized to introduce various pharmacophores.
- **Bioconjugation:** The aniline moiety can be used for bioconjugation to proteins or other biomolecules.

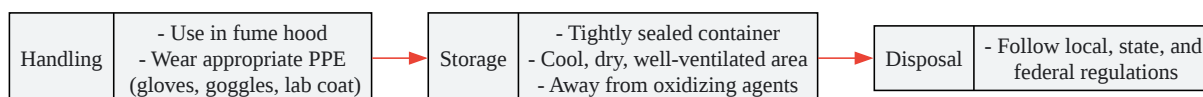
- Materials Science: As a monomer or precursor for the synthesis of polymers with specific optical or electronic properties.

Figure 2: Potential research applications of **4-(2-(2-Ethoxyethoxy)ethoxy)aniline**.

Safety and Handling

No specific safety data sheet (SDS) for **4-(2-(2-Ethoxyethoxy)ethoxy)aniline** is publicly available. However, based on the known hazards of aniline and its derivatives, the following precautions should be taken:

- Toxicity: Aniline and its derivatives are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis.[7] Chronic exposure may lead to organ damage.
- Carcinogenicity: Aniline is classified as a probable human carcinogen by the EPA.[7]
- Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.



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Figure 3: Recommended safety and handling procedures.

Conclusion

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is a chemical compound with potential applications in various scientific disciplines. While comprehensive experimental data is currently lacking, this

guide provides a summary of its known and predicted properties based on available information and established chemical principles. Further research is warranted to fully characterize this compound and explore its potential uses. Researchers and drug development professionals should proceed with appropriate caution, adhering to stringent safety protocols when handling this and related compounds.

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